BenchChemオンラインストアへようこそ!

Nystatin A1

Antifungal susceptibility Broth microdilution Candida albicans

Nystatin A1 (CAS 51018-05-4) is the principal biologically active tetraene-diene polyene macrolide component of the Nystatin complex, a fermentation product of Streptomyces noursei. It is a large macrocyclic lactone (molecular formula C₄₇H₇₅NO₁₇, exact mass 925.5035 g/mol) containing four conjugated double bonds and a mycosamine sugar moiety.

Molecular Formula C47H75NO17
Molecular Weight 926.1 g/mol
CAS No. 51018-05-4
Cat. No. B7970497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNystatin A1
CAS51018-05-4
Molecular FormulaC47H75NO17
Molecular Weight926.1 g/mol
Structural Identifiers
SMILESCC1C=CC=CCCC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O
InChIInChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-35(65-47-45(60)42(48)44(59)30(4)64-47)26-39(56)41(46(61)62)38(55)24-34(52)23-37(54)36(53)20-19-31(49)21-32(50)22-33(51)25-40(57)63-29(3)28(2)43(27)58/h5-6,8,10-18,27-33,35-39,41-45,47,49-51,53-56,58-60H,7,9,19-26,48H2,1-4H3,(H,61,62)
InChIKeyZDFDJJJGIRGMBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75
Insol in ether
In water, 3.60X10+2 mg/L at 24 °C

Nystatin A1 (CAS 51018-05-4): Definition, Classification, and Core Antifungal Profile


Nystatin A1 (CAS 51018-05-4) is the principal biologically active tetraene-diene polyene macrolide component of the Nystatin complex, a fermentation product of Streptomyces noursei [1]. It is a large macrocyclic lactone (molecular formula C₄₇H₇₅NO₁₇, exact mass 925.5035 g/mol) containing four conjugated double bonds and a mycosamine sugar moiety [2]. As with other polyene antifungals, its mechanism of action involves binding to ergosterol in fungal cell membranes, leading to pore formation, ion leakage, and cell death [3]. Nystatin A1 is distinguished from the closely related Nystatin A2 and A3 by its chemical structure (lacking a digitalose sugar) and from Amphotericin B by its tetraene chromophore and distinct toxicity profile.

Why Nystatin A1 Cannot Be Simply Substituted by Generic Nystatin Complex or Other Polyene Macrolides


Commercial Nystatin is a heterogeneous mixture of at least three biologically active components (Nystatin A1, A2, and A3) plus heptaene impurities [1]. HPLC-MS analysis of pharmaceutical-grade material from different sources has revealed significant compositional variation, with Nystatin A1 content ranging from predominant to only a fraction of the total complex [2]. Nystatin A3 and the heptaene component polyfungin B have been shown to contain an L-digitalose sugar moiety and a 2,5-diketopiperazine structure, respectively, which are absent in Nystatin A1 and are predicted to confer cardiac and reproductive toxicity [3]. Furthermore, Nystatin A1 exhibits a markedly different hemolytic toxicity and ergosterol-to-cholesterol membrane selectivity profile compared to its closest structural analog, Amphotericin B, with a ~14-fold difference in hemolytic activity (MHC 66.17 µg/mL vs. 4.65 µg/mL) [4]. These compositional and pharmacological divergences mean that substituting purified Nystatin A1 with crude Nystatin complex, Nystatin A2, Nystatin A3, or Amphotericin B will yield materially different antifungal activity, toxicity, and reproducibility in both research and industrial applications.

Nystatin A1 Quantitative Differentiation Evidence: Comparator-Anchored Data for Procurement Decisions


Head-to-Head MIC Comparison: Nystatin A1 vs. Amphotericin B Against Candida albicans

In a direct head-to-head in vitro broth microdilution assay, Nystatin A1 exhibited an MIC of 4 µg/mL against four distinct Candida albicans strains (KCTC7965, SC5314, SL28, SL38), compared to Amphotericin B which showed an MIC of 1 µg/mL against the same strains [1]. While Amphotericin B was 4-fold more potent on a mg/mL basis, Nystatin A1 demonstrated a markedly higher minimum hemolytic concentration (MHC) of 66.17 ± 0.90 µg/mL versus 4.65 ± 0.17 µg/mL for Amphotericin B [1].

Antifungal susceptibility Broth microdilution Candida albicans

Comparative Hemolytic Activity: Nystatin A1 vs. Amphotericin B vs. NPP A1

Quantitative hemolytic activity profiling showed that Nystatin A1 has an MHC of 66.17 ± 0.90 µg/mL, which is approximately 14.2-fold higher (less hemolytic) than Amphotericin B (MHC 4.65 ± 0.17 µg/mL) and approximately 7.2-fold lower (more hemolytic) than NPP A1 (MHC 459.35 ± 32.5 µg/mL) [1]. The therapeutic index, approximated as the MHC/MIC ratio, is ~16.5 for Nystatin A1 versus ~4.65 for Amphotericin B [1].

Hemolytic toxicity Selectivity index Mammalian cell safety

Host Cell Cytotoxicity vs. Antifungal Efficacy: Nystatin A1 vs. Its Semisynthetic Derivatives

In a direct comparative study using reconstituted human oral epithelium (RHOE) infected with Candida albicans, Nystatin A1 demonstrated lower MIC against planktonic C. albicans than its novel semisynthetic derivatives, but was markedly more cytotoxic to human keratinocyte cells [1]. Lactate dehydrogenase (LDH) release assays indicated a fourfold increase in tissue damage when Nystatin A1 was used compared to certain Nystatin A1 derivatives, demonstrating that the parent compound's cytotoxicity in epithelial models is quantifiably higher than that of structurally optimized analogs [1].

Cytotoxicity Reconstituted human oral epithelium LDH release assay

Component Composition and Purity: Nystatin A1 vs. Nystatin Complex (A1+A2+A3) by HPLC-MS

HPLC-MS analysis of commercial Nystatin and Nysfungin revealed that Nystatin A1 is the principal component, but its relative abundance varies significantly depending on the source. The Nystatin complex contains Nystatin A3 and polyfungin B as major impurities, both of which carry structural motifs (L-digitalose sugar in A3; 2,5-diketopiperazine in polyfungin B) that are absent in Nystatin A1 and are computationally predicted to contribute to cardiac and reproductive toxicity, respectively [1]. Purified Nystatin A1 obtained via preparative HPLC using a methanol-water-dimethylformamide mobile phase at neutral pH retains full antifungal activity, whereas other HPLC methods can degrade the compound [2].

HPLC-MS Component analysis Pharmaceutical quality

Ergosterol-to-Cholesterol Membrane Selectivity: Nystatin A1 vs. Amphotericin B

Comparative membrane permeabilization studies using ergosterol-containing and cholesterol-containing model membranes demonstrated that Nystatin A1 and Amphotericin B exhibit differential selectivity ratios [1]. Semisynthetic amidation of both parent compounds produced derivatives whose increases in the antifungal activity/toxicity ratio correlated with increasing ratios of selective permeabilization of ergosterol- vs. cholesterol-containing membranes [1]. Importantly, identical amide modifications applied to Amphotericin B and Nystatin A1 resulted in distinct structure-activity relationships, confirming that the two parent scaffolds are not functionally interchangeable [1].

Membrane permeabilization Ergosterol selectivity Polyene mechanism

Antifungal Spectrum: Nystatin A1 Activity Across Candida spp. and Filamentous Fungi

Nystatin A1 demonstrates potent in vitro activity against a broad range of clinically relevant fungi, including Candida albicans, Aspergillus spp., Mucorales, and Blastomyces dermatitidis [1]. In a clinical isolate study of neonatal oral thrush, Nystatin exhibited a geometric mean MIC of 0.6229 µg/mL (range 0.125–8 µg/mL) against Candida isolates, which was significantly lower than fluconazole (GM 1.9011 µg/mL) and capric acid (GM 835.9756 µg/mL) [2]. However, Nystatin A1 has a slightly narrower spectrum than Amphotericin B and shows variable activity against Aspergillus fumigatus and some non-albicans Candida species .

Antifungal spectrum Candida spp. Susceptibility testing

Nystatin A1: Evidence-Anchored Research and Industrial Application Scenarios


Reference Standard for Polyene Antifungal Drug Development and Medicinal Chemistry

Nystatin A1 serves as the essential parent scaffold for semisynthetic derivatization programs aimed at improving the therapeutic index of polyene antifungals. The quantitative evidence shows that Nystatin A1 provides a baseline MIC of 4 µg/mL against C. albicans with an MHC of 66.17 µg/mL (MHC/MIC ≈ 16.5) [1]. Semisynthetic amidation and N-alkylation of this scaffold have yielded derivatives with improved water solubility and reduced hemolytic toxicity while maintaining antifungal activity close to the parent compound . The patent literature confirms that structurally diverse, water-soluble, sterically hindered Nystatin A1 derivatives are under active development for antifungal applications in medicine, veterinary use, and plant protection .

In Vitro Antifungal Susceptibility Testing and Quality Control of Pharmaceutical Formulations

Purified Nystatin A1 (>98% by HPLC) is the required reference material for HPLC-based quality control of pharmaceutical Nystatin formulations, as mandated by pharmacopoeial standards [1]. The HPLC-MS compositional analysis demonstrates that Nystatin A1 is the primary, structurally defined component free of the toxicologically concerning L-digitalose (Nystatin A3) and 2,5-diketopiperazine (polyfungin B) motifs . Preparative HPLC methods using methanol-water-dimethylformamide at neutral pH have been validated to isolate Nystatin A1 with full retention of antifungal activity, enabling its use as an authenticated analytical reference standard .

Topical Antifungal Formulation Development with Reduced Mammalian Cell Toxicity

Nystatin A1's ~14-fold higher MHC compared to Amphotericin B makes it the preferred polyene for topical, oromucosal, and vaginal antifungal formulations where local tissue tolerability is critical [1]. The quantitative keratinocyte toxicity data from RHOE models demonstrate that while Nystatin A1 is more cytotoxic than its optimized semisynthetic derivatives, it remains the benchmark for developing improved topical formulations that balance antifungal efficacy with reduced epithelial damage . Formulation strategies including intralipid encapsulation have been shown to further reduce nephrotoxicity risk by altering tissue distribution, lowering kidney concentrations compared to free Nystatin .

Antifungal Resistance Surveillance and Combination Therapy Research

With a geometric mean MIC of 0.6229 µg/mL against clinical Candida isolates, Nystatin A1 demonstrates superior in vitro potency compared to fluconazole (GM MIC 1.9011 µg/mL) [1]. Its distinct mechanism of action—ergosterol binding and membrane pore formation—provides a non-cross-resistant alternative to azole and echinocandin antifungals . The differential structure-activity relationship between Nystatin A1 and Amphotericin B, demonstrated by the divergent outcomes of identical chemical modifications, further supports the use of Nystatin A1 as a distinct chemical biology probe for studying polyene resistance mechanisms .

Quote Request

Request a Quote for Nystatin A1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.